molecular formula C21H20O8 B604992 5-AcTMF CAS No. 1620970-95-7

5-AcTMF

Cat. No.: B604992
CAS No.: 1620970-95-7
M. Wt: 400.38
InChI Key: YDUCEDBMSYZHAA-UHFFFAOYSA-N
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Description

5-Acetyloxy-6,7,8,4′-tetramethoxyflavone (5-AcTMF) is an acetylated derivative of the polymethoxyflavone tangeretin, a citrus-derived flavonoid with established anticancer properties. This compound was developed to enhance the bioavailability and therapeutic efficacy of tangeretin, which suffers from poor solubility and rapid metabolism . Structurally, this compound features an acetyl group at the 5-hydroxy position of tangeretin, a modification that improves its pharmacokinetic profile and blood-brain barrier (BBB) penetration, making it particularly relevant for treating brain tumors like glioblastoma (GBM) .

Properties

CAS No.

1620970-95-7

Molecular Formula

C21H20O8

Molecular Weight

400.38

IUPAC Name

6,7,8-trimethoxy-2-(4-methoxyphenyl)-4-oxo-4H-chromen-5-yl acetate

InChI

InChI=1S/C21H20O8/c1-11(22)28-17-16-14(23)10-15(12-6-8-13(24-2)9-7-12)29-18(16)20(26-4)21(27-5)19(17)25-3/h6-10H,1-5H3

InChI Key

YDUCEDBMSYZHAA-UHFFFAOYSA-N

SMILES

O=C1C=C(C2=CC=C(OC)C=C2)OC3=C1C(OC(C)=O)=C(OC)C(OC)=C3OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5-AcTMF;  5 AcTMF;  5AcTMF;  5-ATMF;  5-ATAN;  5 ATMF;  5 ATAN;  5ATMF;  5ATAN; 

Origin of Product

United States

Comparison with Similar Compounds

Mechanistic Profile :

  • Anticancer Activity : 5-AcTMF induces apoptosis and autophagy in cancer cells by targeting key signaling pathways, including STAT3 , PI3K/Akt/mTOR , and mitochondrial-dependent apoptosis pathways .
  • STAT3 Inhibition : It suppresses tyrosine 705-phosphorylated STAT3 (p-STAT3), a driver of tumor survival and therapy resistance, by inhibiting upstream kinase JAK2 and downregulating anti-apoptotic proteins BCL-2 and BCL-xL .
  • Cell Cycle Arrest: In non-small cell lung cancer (NSCLC), this compound induces G2/M phase arrest via CDC25C and CDC2 suppression, coupled with caspase activation and cytochrome C release .
Structural and Functional Analogues
2.1.1 Tangeretin (Parent Compound)
Parameter This compound Tangeretin
Bioavailability Enhanced via acetylation Low due to poor solubility
BBB Penetration Effective (brain tumor targeting) Limited
Key Targets STAT3, JAK2, BCL-2/BCL-xL PI3K/Akt/mTOR, NF-κB
Apoptosis Induction Strong (PARP cleavage confirmed) Moderate

Key Findings :

2.1.2 Plumbagin (Naphthoquinone Analogue)

Plumbagin, a naphthoquinone from Plumbago zeylanica, shares mTOR and mitochondrial apoptosis pathways with this compound but differs structurally and mechanistically .

Parameter This compound Plumbagin
Chemical Class Polymethoxyflavone Naphthoquinone
Primary Targets STAT3, JAK2 mTOR, ROS generation
Therapeutic Scope GBM, NSCLC NSCLC, prostate cancer
Toxicity Low (no reported cytotoxicity) High (ROS-mediated toxicity)

Key Findings :

  • Both compounds inhibit NSCLC via mTOR, but this compound’s STAT3 targeting provides broader anti-resistance utility in GBM .
2.1.3 Curcumin and Apatinib (Functional Analogues)

Curcumin (a polyphenol) and apatinib (a tyrosine kinase inhibitor) are compared for their STAT3 and angiogenesis modulation.

Parameter This compound Curcumin Apatinib
Mechanism STAT3/JAK2 inhibition STAT3/NF-κB suppression VEGFR2 inhibition
Bioavailability High (acetylated) Very low Moderate
Clinical Relevance Preclinical (GBM focus) Limited by poor absorption Approved for gastric cancer

Key Findings :

  • This compound’s STAT3 blockade is more specific than curcumin’s broad anti-inflammatory action, and its BBB penetration contrasts with apatinib’s peripheral activity .
Pharmacodynamic Comparison

Table 1: IC50 Values in GBM and NSCLC Models

Compound Cell Line IC50 (µM) Key Pathway Affected Reference
This compound T98G (GBM) 100 STAT3, BCL-2/BCL-xL
This compound CL1-5 (NSCLC) 50 PI3K/Akt/mTOR
Tangeretin A549 (NSCLC) >200 NF-κB/ICAM-1
Plumbagin H1975 (NSCLC) 15 mTOR/ROS

Table 2: Apoptosis Induction Efficiency

Compound Apoptosis Rate (%) Model Mechanism Reference
This compound 46.5 ± 3.51 T98G (GBM) PARP cleavage, caspase-3 activation
Curcumin 25–30 HCT-116 Caspase-8/9 activation
Plumbagin 60–70 PC-3 ROS-mediated mitochondrial damage

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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